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Compound of Interest

Compound Name: Diacetone-D-glucose

Cat. No.: B4791553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Diacetone-
D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in

carbohydrate chemistry and drug development. This document details its structural features,

spectroscopic properties, and synthetic applications, presenting data in a clear and accessible

format for researchers in the field.

Core Stereochemical Features
Diacetone-D-glucose is a derivative of D-glucose in which the hydroxyl groups at positions 1,

2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in an

α-D-glucofuranose conformation, a five-membered ring structure. The key stereochemical

implications of this structure are:

Fixed Anomeric Configuration: The 1,2-O-isopropylidene group locks the anomeric carbon

(C1) in the α-configuration.

Furanose Ring Conformation: The presence of the two bulky isopropylidene groups

significantly influences the conformation of the furanose ring. X-ray crystallographic studies

of derivatives show that the furanose ring adopts a twisted or envelope conformation. For

instance, in a tosylated derivative, the furanose ring has a distorted envelope conformation

where C1, C2, C3, and O1 are nearly planar, with C4 out of the plane.[1]
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Exposed C3 Hydroxyl Group: The primary chemical utility of Diacetone-D-glucose stems

from the free hydroxyl group at the C3 position, making it a versatile starting material for the

synthesis of a wide range of carbohydrate derivatives. This exposed hydroxyl group is

available for various chemical modifications.[2]

Quantitative Stereochemical Data
The precise three-dimensional arrangement of atoms in Diacetone-D-glucose and its

derivatives has been elucidated through X-ray crystallography and NMR spectroscopy.

Crystallographic Data
While the crystal structure of the parent Diacetone-D-glucose is not readily available, the

structures of its derivatives provide invaluable insight into the core stereochemistry. The data

presented below is for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose, a

closely related analog.[3]

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 8.866 (3)

b (Å) 9.2962 (16)

c (Å) 19.361 (3)

V (Å³) 1595.8 (7)

Z 4

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

structure and stereochemistry of Diacetone-D-glucose in solution.

¹H NMR Data (400 MHz, CDCl₃)[1]
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.94 d 3.7

H-2 4.59 d 3.7

H-3 4.34 d 2.9

H-4 4.32 dd 2.9, 7.8

H-5 4.17 m -

H-6a 4.06 dd 6.2, 8.5

H-6b 4.01 dd 6.0, 8.5

CH₃ (isopropylidene) 1.50, 1.45, 1.37, 1.32 s -

¹³C NMR Data (75 MHz, CDCl₃)[3]

Carbon Chemical Shift (ppm)

C1 105.2

C2 83.7

C3 79.8

C4 82.7

C5 72.1

C6 67.6

C (isopropylidene) 112.7, 109.6

CH₃ (isopropylidene) 26.9, 26.6, 26.2, 25.2

Experimental Protocols
Synthesis of Diacetone-D-glucose
Materials:
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Anhydrous α-D-(+)-glucose

Acetone

Boron trifluoride-diethyl etherate (BF₃·OEt₂)

1% Sodium hydroxide solution

Dichloromethane

Cyclohexane

Procedure:[4]

In a stirred autoclave, suspend anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) in

acetone (1.1 L).

Add a catalytic amount of boron trifluoride-diethyl etherate (e.g., 0.85 g, 5.2 mmol).

Heat the mixture to 90 °C with stirring for approximately 4.5 hours.

After cooling to room temperature, filter the reaction solution.

Neutralize the filtrate with a 1% sodium hydroxide solution.

Remove the acetone by distillation in vacuo.

Extract the aqueous residue three times with dichloromethane.

Combine the organic extracts and evaporate the solvent in vacuo.

Recrystallize the resulting solid from cyclohexane to yield Diacetone-D-glucose as a

colorless crystalline solid.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of Diacetone-D-glucose in 0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Spectrometer: 100 MHz

Pulse Sequence: Proton-decoupled single-pulse experiment

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 250 ppm

Temperature: 298 K

Visualizations of Key Pathways
Mechanism of Formation
The formation of Diacetone-D-glucose from D-glucose and acetone is an acid-catalyzed

reaction involving the formation of two cyclic acetal structures.
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Caption: Acid-catalyzed formation of Diacetone-D-glucose.

Synthetic Workflow Example
Diacetone-D-glucose is a valuable starting material for the synthesis of complex

carbohydrates, such as the disaccharide repeating unit of heparin sulfate.
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Diacetone-D-glucose

1. Benzylation of C3-OH

2. Selective hydrolysis of
5,6-O-isopropylidene group

3. Oxidative cleavage of diol

4. Functional group
manipulations
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Glycosylation Coupling
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Click to download full resolution via product page

Caption: Synthesis of a heparin sulfate unit from Diacetone-D-glucose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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